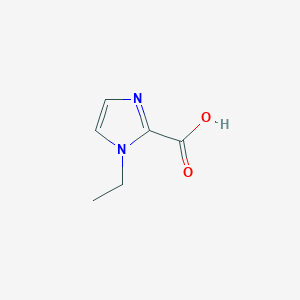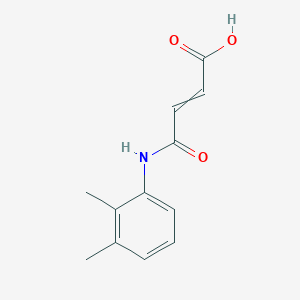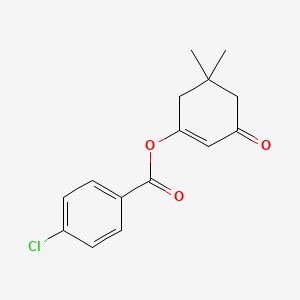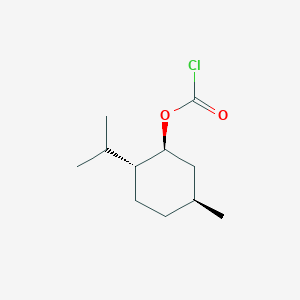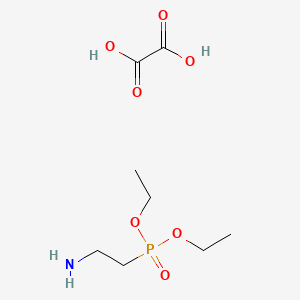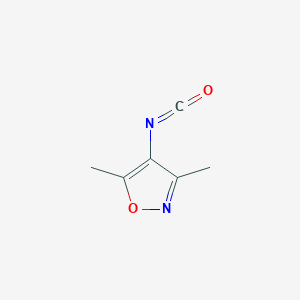
3,5-Dimethylisoxazol-4-yl isocyanate
説明
3,5-Dimethylisoxazol-4-yl isocyanate (DMIT) is a type of isocyanate used in organic synthesis and industrial products. It is a versatile reagent that is used in a wide variety of reactions and can be used to synthesize a variety of compounds. DMIT is a highly reactive compound and has been extensively studied for its potential applications in a variety of scientific fields.
科学的研究の応用
Photoisomerization Studies
- Capture of Nitrile Ylide : A study on 3,5-dimethylisoxazole, closely related to 3,5-dimethylisoxazol-4-yl isocyanate, showed its potential in understanding photoisomerization processes. Researchers captured and characterized the elusive carbonyl nitrile ylide as an intermediate in the isoxazole-oxazole photoisomerization, contributing significantly to the understanding of photochemical reactions (Nunes, Reva, & Fausto, 2013).
Alkylation Research
- Alkylation of 3,5-Dimethylisoxazole : Research into the alkylation of 3,5-Dimethylisoxazole has led to the development of 3-methyl-5-alkylisoxazoles and further derivatives. This research is significant for the synthesis of compounds with diverse chemical properties and potential applications in various fields of chemistry and material science (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).
Cross-Coupling Reactions
- Palladium-Catalyzed Cross-Coupling : The use of 3,5-Dimethyl-4-iodoisoxazole in palladium-catalyzed coupling with arylboronic acids and organostannanes has been demonstrated. This process leads to the formation of 4-aryl-3,5-dimethylisoxazoles, which can then be converted to 3-aryl-2,4-pentanediones, showcasing the versatility of isoxazole derivatives in synthetic chemistry (Labadie, 1994).
作用機序
Target of Action
The primary target of 3,5-Dimethylisoxazol-4-yl isocyanate is BRD4 , a protein that plays a crucial role in cancer therapy . The compound has demonstrated significant inhibitory activities against BRD4 .
Mode of Action
This compound interacts with BRD4, exhibiting a potent inhibitory effect. The compound DDT26, a derivative of this compound, has shown the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The compound’s interaction with BRD4 affects the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Result of Action
The action of this compound results in significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It also induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is moisture sensitive , which means its stability and efficacy could be affected by humidity levels in the environment.
生化学分析
Biochemical Properties
3,5-Dimethylisoxazol-4-yl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic amino acids in proteins, such as lysine and cysteine residues. These interactions can lead to the formation of stable urea or thiourea linkages, which can modify the activity of the target proteins. Additionally, this compound can react with water to form 3,5-dimethylisoxazol-4-yl amine and carbon dioxide, which can further participate in biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of signaling proteins can alter the downstream signaling cascades, leading to changes in cell behavior. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, the modification of active site residues in enzymes can inhibit their catalytic activity, while the modification of regulatory sites can activate certain enzymes. Additionally, this compound can influence gene expression by modifying transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive, and its reactivity can decrease over time when exposed to moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in protein activity and gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild modifications to proteins and cellular processes, while at higher doses, it can lead to significant changes in cell function and even toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable biological response. At high doses, this compound can cause adverse effects, including tissue damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by hydrolysis to form 3,5-dimethylisoxazol-4-yl amine and carbon dioxide. Additionally, it can participate in conjugation reactions with glutathione, leading to the formation of glutathione conjugates that are further metabolized and excreted. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to serum albumin and other carrier proteins, facilitating its distribution throughout the body. Additionally, specific transporters can mediate the uptake and efflux of this compound in cells, influencing its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the modification of mitochondrial proteins can lead to the accumulation of this compound in mitochondria, where it can influence mitochondrial function and energy metabolism. Similarly, the compound can localize to the nucleus and affect gene expression by modifying nuclear proteins .
特性
IUPAC Name |
4-isocyanato-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-6(7-3-9)5(2)10-8-4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQYAGYVYNMYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371243 | |
| Record name | 4-Isocyanato-3,5-dimethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131825-41-7 | |
| Record name | 4-Isocyanato-3,5-dimethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylisoxazole-4-isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)
![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)

